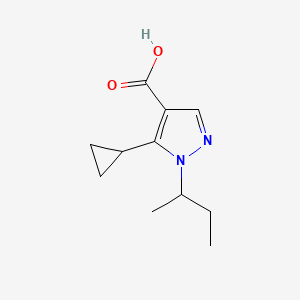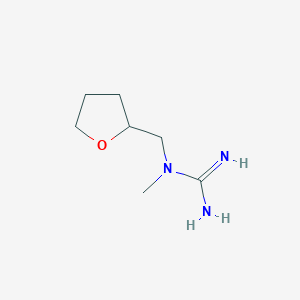
2-(1H-pyrazol-1-yl)pyridin-4-amine
Overview
Description
2-(1H-pyrazol-1-yl)pyridin-4-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring.
Mechanism of Action
Target of Action
Similar compounds have been known to target protein kinases .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through hydrogen bonding and other intermolecular forces . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Compounds with similar structures have been shown to affect various pathways, including those involved in cell signaling and metabolism .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary, affecting their bioavailability and overall effect.
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting enzyme activity or altering cell signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(1H-pyrazol-1-yl)pyridin-4-amine . For example, the compound’s activity can be affected by temperature, pH, and the presence of other molecules . Additionally, the compound’s stability can be influenced by storage conditions .
Biochemical Analysis
Biochemical Properties
2-(1H-pyrazol-1-yl)pyridin-4-amine plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with enzymes, proteins, and other biomolecules through its nitrogen atoms, which can coordinate with metal ions. For instance, it has been shown to form complexes with copper ions, which can then participate in catalytic oxidation reactions . These interactions are crucial for the compound’s role in facilitating biochemical transformations.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce cell cycle arrest and inhibit the phosphorylation of key signaling proteins such as AKT and S6 . These actions suggest that this compound can alter cellular proliferation and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to coordinate with metal ions allows it to participate in redox reactions, thereby influencing enzyme activity and gene expression . These molecular interactions are fundamental to its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the peak intensity of its absorbance changes over time, indicating potential alterations in its chemical structure and activity . These temporal effects must be considered when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-proliferative activity in cancer cells . At higher doses, it can cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s interactions with metabolic enzymes can influence metabolic flux and alter metabolite levels, thereby impacting overall cellular metabolism . Understanding these pathways is essential for elucidating the compound’s biochemical roles.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments . The compound’s distribution patterns are crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its biochemical effects . Understanding its localization is vital for optimizing its use in biochemical research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-1-yl)pyridin-4-amine typically involves the reaction of 4-chloropyridine with pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-1-yl)pyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole and pyridine derivatives.
Scientific Research Applications
2-(1H-pyrazol-1-yl)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of new materials and as a ligand in catalysis.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-pyrazol-1-yl)pyrimidine
- 2-(1H-pyrazol-1-yl)quinoline
- 2-(1H-pyrazol-1-yl)benzene
Uniqueness
2-(1H-pyrazol-1-yl)pyridin-4-amine is unique due to its specific combination of pyrazole and pyridine rings, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or catalytic sites .
Properties
IUPAC Name |
2-pyrazol-1-ylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-2-4-10-8(6-7)12-5-1-3-11-12/h1-6H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXRMLYTUGMAPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250667-45-8 | |
| Record name | 2-(1H-pyrazol-1-yl)pyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline](/img/structure/B1444930.png)

![2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1444935.png)





![1-bromo-3-[(2-methylpropoxy)methyl]benzene](/img/structure/B1444947.png)
![2-[3-(Pyridin-2-ylmethoxy)phenyl]acetic acid](/img/structure/B1444948.png)
